3-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bicyclo[221]heptan-2-ylmethyl)piperidin-3-ol is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperidin-3-ol typically involves multiple steps. One common method starts with the preparation of the bicyclic heptane structure, followed by the introduction of the piperidine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
3-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperidin-3-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: Shares the bicyclic structure but lacks the piperidine ring.
2-Norbornanol: Another bicyclic compound with similar properties.
Camphene hydrate: Contains a similar bicyclic framework.
Uniqueness
What sets 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperidin-3-ol apart is the combination of the bicyclic heptane structure with the piperidine ring. This unique arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H23NO |
---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanylmethyl)piperidin-3-ol |
InChI |
InChI=1S/C13H23NO/c15-13(4-1-5-14-9-13)8-12-7-10-2-3-11(12)6-10/h10-12,14-15H,1-9H2 |
InChI Key |
NSEGXIFDGSVDNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(CC2CC3CCC2C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.